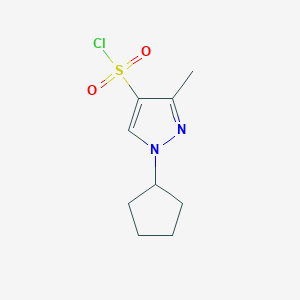

1-环戊基-3-甲基-1H-吡唑-4-磺酰氯

货号 B2803517

CAS 编号:

1006495-77-7

分子量: 248.73

InChI 键: OAVGZEJCZUVDQN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C9H13ClN2O2S . It has a molecular weight of 248.73 . The IUPAC name for this compound is 1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for “1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride” is 1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride” has a density of 1.5±0.1 g/cm3 . Its boiling point is 380.4±30.0 °C at 760 mmHg . The compound has a flash point of 183.9±24.6 °C .科学研究应用

- Notably, compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that 1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride derivatives could be promising candidates for antileishmanial drug development.

- Compounds 14 and 15 demonstrated significant inhibition effects, with 70.2% and 90.4% suppression, respectively. These findings highlight the potential of pyrazole derivatives as antimalarial agents .

- Researchers have developed innovative protocols for synthesizing pyrazole derivatives. For instance, a regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles involved condensing 1,3-diketones with arylhydrazines, yielding structurally diverse compounds .

- Although not directly related to the mentioned compound, pyrazoles have also shown antifungal properties. Understanding the structural features that contribute to antifungal activity is crucial for drug design .

- It caused cell death by preventing wound healing, delaying the G0/G1 phase, activating p27 levels, and likely inducing apoptosis through DNA damage .

- Beyond biological activities, pyrazoles find use in catalysis. For example, Amberlyst-70, a resinous and cost-effective catalyst, has been employed in pyrazole synthesis .

Antileishmanial Activity

Antimalarial Activity

Regioselective Synthesis

Antifungal Activity

Cell Cycle Modulation

Catalytic Applications

属性

IUPAC Name |

1-cyclopentyl-3-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVGZEJCZUVDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)

![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)

![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)

![2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide](/img/structure/B2803445.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2803448.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2803456.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803457.png)